molecular formula C12H9BrN4S B2493434 6-[(4-bromophenyl)methylsulfanyl]-7H-purine CAS No. 500361-48-8

6-[(4-bromophenyl)methylsulfanyl]-7H-purine

Cat. No.: B2493434
CAS No.: 500361-48-8
M. Wt: 321.2
InChI Key: CJLNOTWJHWBZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-bromophenyl)methylsulfanyl]-7H-purine is a chemical compound that belongs to the class of purines It features a purine ring system substituted with a 4-bromophenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated purine in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of 6-[(4-bromophenyl)methylsulfanyl]-7H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[(4-bromophenyl)methylsulfanyl]-7H-purine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-brominated purine derivatives.

    Substitution: Amino or thiol-substituted purine derivatives.

Scientific Research Applications

6-[(4-bromophenyl)methylsulfanyl]-7H-purine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and viral infections.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-[(4-bromophenyl)methylsulfanyl]-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylmethylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The purine ring system can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-chlorophenyl)methylsulfanyl]-7H-purine
  • 6-[(4-fluorophenyl)methylsulfanyl]-7H-purine
  • 6-[(4-methylphenyl)methylsulfanyl]-7H-purine

Uniqueness

6-[(4-bromophenyl)methylsulfanyl]-7H-purine is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chlorinated, fluorinated, or methylated analogs.

Properties

IUPAC Name

6-[(4-bromophenyl)methylsulfanyl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4S/c13-9-3-1-8(2-4-9)5-18-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLNOTWJHWBZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2NC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.